4-Methyl-2-(3-methylbut-2-en-1-yl)furan
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Overview
Description
4-Methyl-2-(3-methylbut-2-en-1-yl)furan, also known as Rosefuran, is an organic compound classified as a terpenoid. It is a minor constituent of the aroma of the rose (Rosa damascena) and has an odor threshold of 200 ppb. This compound is also known for its role as a female sex pheromone in certain mite species .
Synthetic Routes and Reaction Conditions:
Prenylation Method: One of the common synthetic routes involves the prenylation of furan derivatives.
Cyclization Method: Another method involves the cyclization of suitable acyclic precursors such as 5-oxogeraniol and 5-hydroxycitral.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid followed by decarboxylation.
Industrial Production Methods:
Condensation and Cyclization: A patented industrial process involves the condensation of 3-formylpropionic acid methyl ester with crotonaldehyde, followed by cyclization to form a furan derivative.
Types of Reactions:
Oxidation: Rosefuran can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation, where Rosefuran reacts with halogens like chlorine or bromine under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: The major products include furan derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of Rosefuran, such as dihydrofuran derivatives.
Substitution: Halogenated furan derivatives are the major products.
Chemistry:
- Rosefuran is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
Medicine:
- Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties .
Industry:
Mechanism of Action
The mechanism by which Rosefuran exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptor proteins in the olfactory system of mites, triggering mating behaviors . In industrial applications, its fragrance properties are due to its ability to interact with olfactory receptors in humans, producing a rose-like scent .
Comparison with Similar Compounds
3-Methyl-2-prenylfuran: Another terpenoid with similar structural features.
2-(3-Methyl-2-butenyl)-3-methylfuran: A compound with similar functional groups and chemical properties.
Uniqueness:
- Rosefuran is unique due to its dual role as both a fragrance component and a biological pheromone. Its specific structure allows it to interact with a wide range of receptors, making it versatile in both industrial and biological applications .
Properties
CAS No. |
66641-51-8 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-methyl-2-(3-methylbut-2-enyl)furan |
InChI |
InChI=1S/C10H14O/c1-8(2)4-5-10-6-9(3)7-11-10/h4,6-7H,5H2,1-3H3 |
InChI Key |
MFSVECXXOVANJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1)CC=C(C)C |
Origin of Product |
United States |
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